molecular formula C6H3F3O B039209 2,3,6-Trifluorophenol CAS No. 113798-74-6

2,3,6-Trifluorophenol

Cat. No.: B039209
CAS No.: 113798-74-6
M. Wt: 148.08 g/mol
InChI Key: QSFGUSFDWCVXNR-UHFFFAOYSA-N
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Description

2,3,6-Trifluorophenol is a fluorinated phenol with the molecular formula C6H3F3O and a molecular weight of 148.08 g/mol . It is characterized by the presence of three fluorine atoms attached to the benzene ring at positions 2, 3, and 6, and a hydroxyl group at position 1. This compound is known for its unique chemical properties and is used in various scientific research applications.

Safety and Hazards

2,3,6-Trifluorophenol is classified as a flammable solid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for 2,3,6-Trifluorophenol were not found in the search results, it’s known that it may be employed as a model compound to investigate the site-selective functionalization of halogen-bearing phenols by an organometallic approach . This suggests potential future research directions in the area of site-selective functionalization of halogen-bearing phenols.

Preparation Methods

2,3,6-Trifluorophenol can be synthesized through several methods. One common synthetic route involves the fluorination of phenol derivatives using fluorinating agents such as elemental fluorine or fluorinating reagents like Selectfluor. The reaction conditions typically include a solvent like acetonitrile and a catalyst to facilitate the fluorination process . Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

2,3,6-Trifluorophenol undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,3,6-Trifluorophenol can be compared with other fluorinated phenols, such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

2,3,6-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFGUSFDWCVXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333764
Record name 2,3,6-Trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113798-74-6
Record name 2,3,6-Trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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